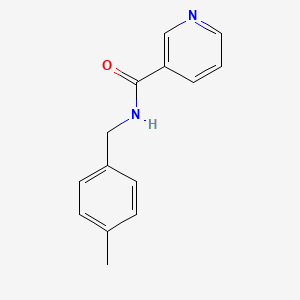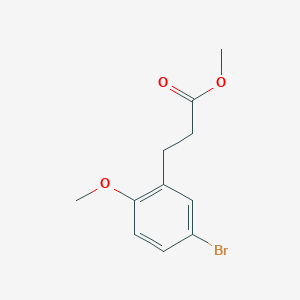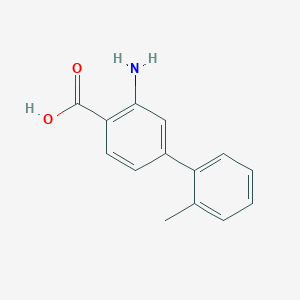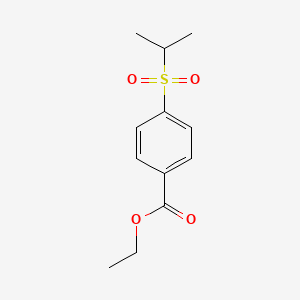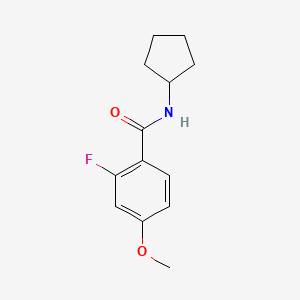
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine, also known as Amtolmetin Guacil, is a nonsteroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. It belongs to the class of guaicol derivatives and has been extensively studied for its potential use in various scientific applications.
Mécanisme D'action
The mechanism of action of N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX enzymes, this compound Guacil reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound Guacil has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of interleukin-1β (IL-1β), a cytokine that is involved in the inflammatory response. It has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue destruction in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. It has been shown to have some toxic effects in certain cell types, and its efficacy in certain disease models is still being studied.
Orientations Futures
There are several future directions for research on N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-cancer properties, and further research is needed to determine its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for this debilitating disease. Finally, further research is needed to determine the optimal dosage and administration of this compound Guacil for different disease models.
Méthodes De Synthèse
The synthesis of N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil involves the reaction of 1-adamantylmethylamine with 4-methyl-1,2,4-triazole-3-carboxylic acid, which is then converted to its guaicol derivative, this compound Guacil. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil has been extensively studied for its potential use in various scientific applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-19-10-17-18-14(19)8-16-9-15-5-11-2-12(6-15)4-13(3-11)7-15/h10-13,16H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSLIPULDDILRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CNCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)

![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)
![2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)
